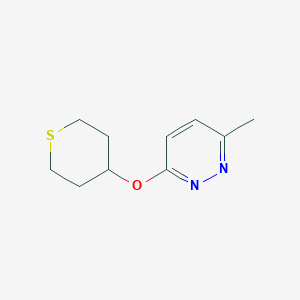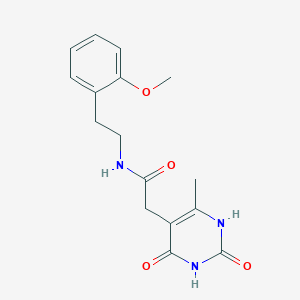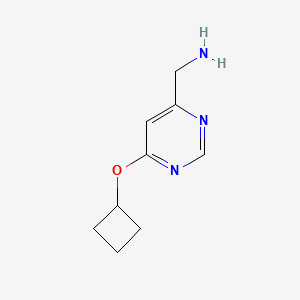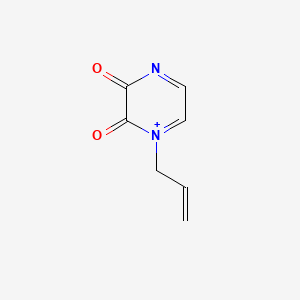
3-Methyl-6-(thian-4-yloxy)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-Methyl-6-(thian-4-yloxy)pyridazine" is a derivative of pyridazine, which is a class of heterocyclic compounds. Pyridazine derivatives have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The papers provided discuss various pyridazine derivatives with different substituents and their synthesis, structure, and biological activities.
Synthesis Analysis
The synthesis of pyridazine derivatives often involves multi-step reactions with moderate yields. For instance, the synthesis of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives starts from ethyl 2-(3-trifluoromethylphenyl)acetate and proceeds through five steps with a total yield of 51.5% . Another example is the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, which involves treating 2-(4-chloro-3-methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by several other steps . These syntheses highlight the complexity and the careful optimization required in the preparation of pyridazine derivatives.
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and LC-MS, and in some cases, by X-ray diffraction (XRD) . Density functional theory (DFT) calculations are also performed to compare theoretical and experimental values, providing insights into the electronic properties of the compounds, such as the HOMO-LUMO energy gap and global reactivity descriptors .
Chemical Reactions Analysis
Pyridazine derivatives can undergo various chemical reactions, including cycloadditions, which are useful for synthesizing complex heterocyclic structures. For example, 3,6-di(pyridin-2-yl)pyridazines can be prepared by inverse-electron-demand Diels-Alder reactions between acetylenes and 1,2,4,5-tetrazines . These reactions can be accelerated under microwave-assisted conditions, demonstrating the potential for efficient synthetic methodologies.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. For instance, the presence of substituents such as trifluoromethyl groups can enhance the herbicidal activity of these compounds . The intermolecular interactions, such as hydrogen bonding and C-Cl...π interactions, play a crucial role in the crystal packing and stability of these compounds . Hirshfeld surface analysis and energy frameworks are used to understand these interactions further .
Scientific Research Applications
Synthesis and Characterization
Pyridazine derivatives, including those structurally related to 3-Methyl-6-(thian-4-yloxy)pyridazine, have been synthesized and characterized for their potential biological and chemical properties. These compounds, through detailed synthesis and crystal structure characterization, exhibit significant anti-tumor and anti-inflammatory activities. Density Functional Theory (DFT) calculations alongside X-ray diffraction techniques confirm their structure and electronic properties, indicating the compounds' relevance in drug design and development (Sallam et al., 2021).
Antimicrobial and Herbicidal Activities
Pyridazine derivatives have been evaluated for their antimicrobial and herbicidal potentials. Novel pyridazine compounds, through synthesis and biological evaluation, have shown promising antimicrobial activity. This highlights their potential in addressing antibiotic resistance and developing new antimicrobial agents (Azab et al., 2013). Additionally, certain pyridazine derivatives have been synthesized and demonstrated excellent herbicidal activities, even at low doses, suggesting their application in pest management and agriculture (Xu et al., 2012).
Corrosion Inhibition
Research on pyridazine derivatives as corrosion inhibitors for metals in acidic solutions has shown that these compounds can effectively prevent metal corrosion. Their efficiency as corrosion inhibitors makes them valuable in the protection of industrial materials, reducing the economic impact of corrosion (Chetouani et al., 2003).
Mechanism of Action
Target of Action
Pyridazine derivatives, including pyridazinone, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
It’s known that certain 6-aryl-3(2h)-pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 3-Methyl-6-(thian-4-yloxy)pyridazine may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Pyridazine derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of activities associated with pyridazine derivatives, it’s likely that the compound’s action would result in a variety of molecular and cellular effects .
Safety and Hazards
The safety and hazards associated with pyridazine derivatives can also vary widely depending on their specific structure. It’s important to note that while some pyridazine derivatives have been used as drugs, others have been used as agrochemicals . Therefore, the safety profile can range from being safe for human consumption to being potentially hazardous.
Future Directions
properties
IUPAC Name |
3-methyl-6-(thian-4-yloxy)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-8-2-3-10(12-11-8)13-9-4-6-14-7-5-9/h2-3,9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBIJYYDYVEDKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2538197.png)
![N-(4-fluorobenzyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2538199.png)
![(2-Fluorophenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2538200.png)



![(5E)-5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2538208.png)
![N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2538209.png)
![N-(2-carbamoylphenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2538210.png)
![4-chloro-N-(2,3-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2538211.png)


